

metabolic pathway of melatonin to 6-sulfatoxymelatonin

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Compound of Interest

Compound Name: 6-Sulfatoxy Melatonin-d4

Cat. No.: B12426158

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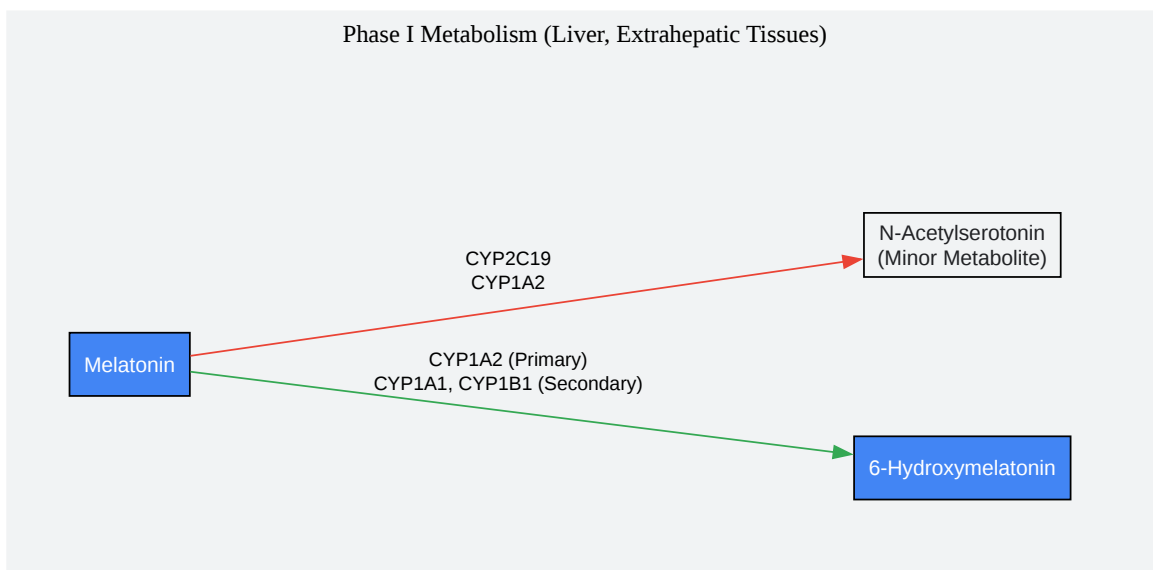
The Core Metabolic Pathway

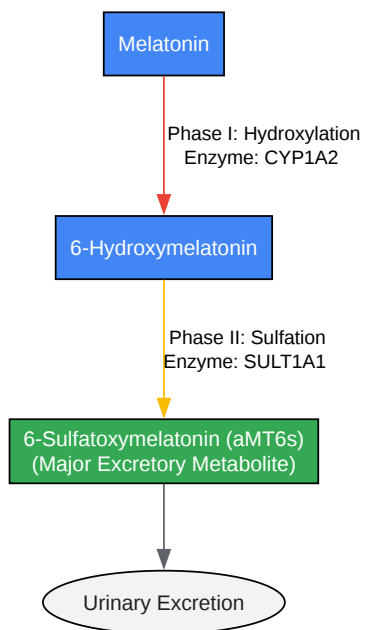
The metabolism of melatonin is a rapid, two-phase process that occurs predominantly in the liver, converting the lipophilic melatonin molecule into a water-soluble metabolite for efficient renal excretion.^{[1][2][3]} This pathway is critical for melatonin clearance and the termination of its physiological signal.

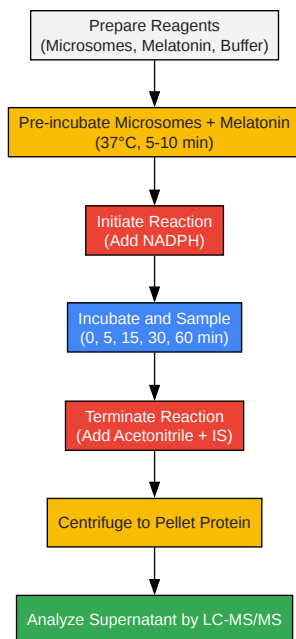
Phase I Metabolism: 6-Hydroxylation

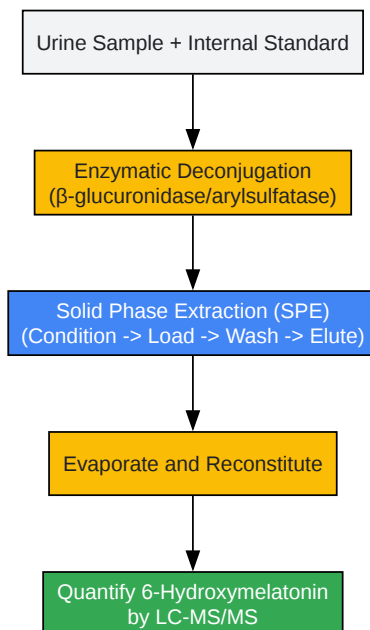
The initial and rate-limiting step is the hydroxylation of melatonin at the C6 position of the indole ring to form 6-hydroxymelatonin.^{[1][4]}

- Primary Enzyme:** This reaction is primarily catalyzed by Cytochrome P450 1A2 (CYP1A2), a heme-containing monooxygenase located in the endoplasmic reticulum of hepatocytes.^{[1][2][4]} The high catalytic efficiency of CYP1A2 establishes it as the principal enzyme in this pathway.^[1]
- Contributing Enzymes:** While CYP1A2 is dominant, other isoforms, including CYP1A1 and CYP1B1, also contribute to 6-hydroxylation.^{[1][2][3]} CYP1B1 is notable for its expression in extrahepatic tissues like the brain and intestine, where it may regulate local melatonin concentrations.^{[1][2]}
- Minor Pathways:** A minor metabolic route involves O-demethylation of melatonin to N-acetylserotonin, mediated primarily by CYP2C19 and to a lesser extent by CYP1A2.^{[1][2]}









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